molecular formula C12H14BN3O2 B14844274 (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid

(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid

Cat. No.: B14844274
M. Wt: 243.07 g/mol
InChI Key: LIYSWUTVXAFCSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, copper salts.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids are known to inhibit proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .

Industry

In industry, this compound can be used in the production of polymers and materials with unique properties. Boronic acids are also used in sensors and diagnostic tools due to their ability to bind to diols and other functional groups .

Mechanism of Action

The mechanism of action of (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is unique due to its phenylethyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This makes it a valuable compound in the design of drugs and materials with specific properties .

Properties

Molecular Formula

C12H14BN3O2

Molecular Weight

243.07 g/mol

IUPAC Name

[2-(1-phenylethylamino)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C12H14BN3O2/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(8-15-12)13(17)18/h2-9,17-18H,1H3,(H,14,15,16)

InChI Key

LIYSWUTVXAFCSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NC(C)C2=CC=CC=C2)(O)O

Origin of Product

United States

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